molecular formula C15H10ClN3O3 B5765955 2-chloro-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide

2-chloro-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide

Katalognummer B5765955
Molekulargewicht: 315.71 g/mol
InChI-Schlüssel: FKQGWXOIJGHISW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).

Wirkmechanismus

PD 153035 inhibits EGFR activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival. PD 153035 has also been shown to induce apoptosis in cancer cells, which makes it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
PD 153035 has been shown to have several biochemical and physiological effects. In addition to inhibiting EGFR activity, PD 153035 has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PD 153035 has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of PD 153035 is its potency as an EGFR inhibitor. PD 153035 has been shown to have a higher affinity for EGFR than other EGFR inhibitors, which makes it a valuable tool for studying the role of EGFR in cancer development and progression. However, one of the limitations of PD 153035 is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the use of PD 153035 in scientific research. One potential direction is the development of new EGFR inhibitors based on the structure of PD 153035. Another potential direction is the use of PD 153035 in combination with other chemotherapeutic agents to enhance their efficacy. Finally, PD 153035 could be used in combination with other targeted therapies to develop personalized cancer treatment regimens.

Synthesemethoden

The synthesis of 2-chloro-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide involves the reaction of 2,4-diaminoquinazoline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure PD 153035.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main applications is as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to the development and progression of various types of cancer. PD 153035 has been shown to inhibit EGFR activity, which makes it a potential target for cancer therapy.

Eigenschaften

IUPAC Name

2-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-7-3-1-5-9(11)13(20)18-19-14(21)10-6-2-4-8-12(10)17-15(19)22/h1-8H,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQGWXOIJGHISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.